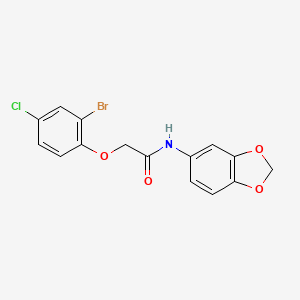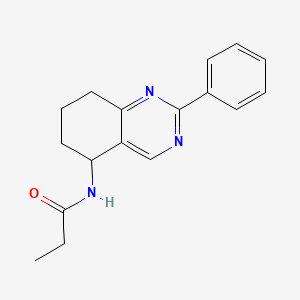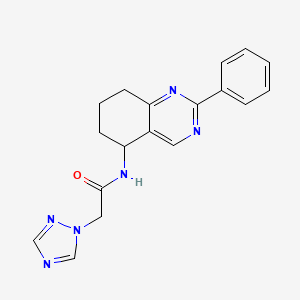
N-1,3-benzodioxol-5-yl-2-(2-bromo-4-chlorophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1,3-benzodioxol-5-yl-2-(2-bromo-4-chlorophenoxy)acetamide, also known as BRD-7929, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields.
作用機序
N-1,3-benzodioxol-5-yl-2-(2-bromo-4-chlorophenoxy)acetamide exerts its inhibitory effect on BET proteins by binding to the acetyl-lysine recognition pocket of the bromodomain, thereby preventing the interaction between the BET protein and acetylated histones. This leads to the inhibition of transcriptional elongation and the downregulation of target genes.
Biochemical and Physiological Effects:
Studies have shown that N-1,3-benzodioxol-5-yl-2-(2-bromo-4-chlorophenoxy)acetamide can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in animal models. It has also been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines in immune cells.
実験室実験の利点と制限
One of the main advantages of N-1,3-benzodioxol-5-yl-2-(2-bromo-4-chlorophenoxy)acetamide is its high selectivity for BET proteins, which reduces the likelihood of off-target effects. However, its potency can also be a limitation, as high concentrations of the compound may be required to achieve the desired effect in some experiments. Additionally, the lack of information on its pharmacokinetic properties and potential toxicity may limit its use in clinical applications.
将来の方向性
There are several potential future directions for the research on N-1,3-benzodioxol-5-yl-2-(2-bromo-4-chlorophenoxy)acetamide. One area of interest is the identification of biomarkers that can predict the response to N-1,3-benzodioxol-5-yl-2-(2-bromo-4-chlorophenoxy)acetamide treatment in cancer patients. Another area of research is the development of more potent and selective BET inhibitors based on the structure of N-1,3-benzodioxol-5-yl-2-(2-bromo-4-chlorophenoxy)acetamide. Additionally, the investigation of the potential use of N-1,3-benzodioxol-5-yl-2-(2-bromo-4-chlorophenoxy)acetamide in combination with other drugs or therapies for cancer treatment is also a promising direction for future research.
Conclusion:
N-1,3-benzodioxol-5-yl-2-(2-bromo-4-chlorophenoxy)acetamide is a chemical compound that has shown great potential for various scientific research applications, particularly in the field of cancer treatment. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-1,3-benzodioxol-5-yl-2-(2-bromo-4-chlorophenoxy)acetamide and its derivatives may lead to the development of novel therapies for cancer and other diseases.
合成法
The synthesis of N-1,3-benzodioxol-5-yl-2-(2-bromo-4-chlorophenoxy)acetamide involves the reaction of 2-(2-bromo-4-chlorophenoxy)acetic acid with 1,3-benzodioxole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified by column chromatography to obtain the final compound.
科学的研究の応用
N-1,3-benzodioxol-5-yl-2-(2-bromo-4-chlorophenoxy)acetamide has been found to have potential applications in various scientific research fields. It has been shown to be a potent and selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression. This makes N-1,3-benzodioxol-5-yl-2-(2-bromo-4-chlorophenoxy)acetamide a promising candidate for the treatment of cancer and other diseases that are associated with dysregulated gene expression.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(2-bromo-4-chlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClNO4/c16-11-5-9(17)1-3-12(11)20-7-15(19)18-10-2-4-13-14(6-10)22-8-21-13/h1-6H,7-8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFJRMCMROXDPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-2-(2-bromo-4-chlorophenoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(diphenylmethyl)-8-hydroxy-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B6057770.png)

![N-(4-chlorobenzyl)-2-({5-[2-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B6057777.png)
![2-{[(2,3-dimethylphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6057781.png)
![4-ethyl-N,N-dimethyl-3-phenyl-3a,4,9,9a-tetrahydro-3H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B6057788.png)
![{1-[1-(4-chlorobenzoyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}(phenyl)methanol](/img/structure/B6057795.png)
![N-[2-(methoxymethyl)-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzamide](/img/structure/B6057803.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(2-pyridinylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6057804.png)

![1-[cyclohexyl(methyl)amino]-3-[3-({[2-(2-furyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6057817.png)

![2-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B6057834.png)